1-N-Cyclobutyl-6-methylbenzene-1,2-diamine
Description
General Overview of Substituted Benzene-1,2-diamines in Chemical Research
Substituted benzene-1,2-diamines, also known as ortho-phenylenediamines, are particularly important intermediates in the synthesis of a wide range of heterocyclic compounds, polymers, and dyes. nbinno.com Their ability to undergo condensation reactions with 1,2-dicarbonyl compounds provides a classic and versatile route to quinoxalines, which are scaffolds of interest in medicinal chemistry. researchgate.net Furthermore, these diamines are pivotal in the development of benzimidazoles, compounds with a broad spectrum of biological activities. rsc.org The reactivity of the amino groups, coupled with the electronic nature of the aromatic ring, allows for a diverse array of chemical transformations, making them a focal point in synthetic organic chemistry. ontosight.ai
Contextualizing "1-N-Cyclobutyl-6-methylbenzene-1,2-diamine" within Aromatic Diamine Chemistry
"this compound" is a specifically substituted aromatic diamine featuring a cyclobutyl group on one of the nitrogen atoms and a methyl group on the benzene (B151609) ring at a position ortho to both amino groups. The N-alkylation with a cyclobutyl group introduces a bulky, non-planar substituent that can influence the molecule's conformation and intermolecular interactions. The methyl group, being an electron-donating group, is expected to increase the electron density of the aromatic ring, potentially affecting its reactivity. lumenlearning.com This particular combination of substituents makes it an interesting candidate for studies in coordination chemistry, materials science, and as a building block for novel organic molecules.
Research Gaps and Objectives for "this compound" Investigation
Due to the lack of specific experimental data for "this compound," the following table presents predicted and general properties based on known data for similar compounds like N-methyl-1,2-phenylenediamine and other N-substituted diamines. fishersci.cachemicalbook.com
| Property | Predicted/General Value |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Predicted to be in the range of 250-300 °C at atmospheric pressure |
| Solubility | Likely soluble in organic solvents like ethanol, acetone, and dichloromethane |
| Reactivity | The two amino groups provide sites for various chemical reactions, including acylation, alkylation, and condensation. The aromatic ring can undergo electrophilic substitution. |
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-N-cyclobutyl-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-8-4-2-7-10(12)11(8)13-9-5-3-6-9/h2,4,7,9,13H,3,5-6,12H2,1H3 |
InChI Key |
JILNJEVKSNTRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NC2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 N Cyclobutyl 6 Methylbenzene 1,2 Diamine
Retrosynthetic Analysis of "1-N-Cyclobutyl-6-methylbenzene-1,2-diamine"
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key bond disconnections and the corresponding forward-reaction equivalents.
Disconnections Involving the N-Cyclobutyl Moiety
A primary disconnection strategy involves the bond between the cyclobutyl group and the nitrogen atom of the diamine. This leads to two main precursor types: an ortho-phenylenediamine derivative and a cyclobutyl-containing electrophile, or a functionalized aniline (B41778) and cyclobutylamine (B51885).
A common synthetic route involves the nucleophilic substitution of a suitable leaving group on the benzene (B151609) ring by cyclobutylamine. This approach suggests a precursor such as 2-fluoro-6-methyl-nitrobenzene, where the fluorine atom can be displaced by the amine. Subsequent reduction of the nitro group would then yield the target diamine.
Alternatively, a reductive amination pathway could be envisioned. This would involve the reaction of 2-methyl-benzene-1,2-diamine with cyclobutanone (B123998) in the presence of a reducing agent. However, controlling the selectivity to achieve mono-N-alkylation over di-alkylation could present a challenge.
Strategies for ortho-Diamine Formation
The formation of the 1,2-diamine (ortho-phenylenediamine) functionality is a critical step. A well-established and reliable method is the reduction of an ortho-nitroaniline precursor. wikipedia.org This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), or metals like tin (Sn) or iron (Fe) in acidic media. chemicalbook.com
A more contemporary approach involves the direct conversion of nitrobenzenes and amines into ortho-phenylenediamines. bohrium.commanchester.ac.uk This method can proceed under blue light irradiation, offering an alternative retrosynthetic logic where the amine coupling partner appears to displace the nitro group, which then shifts to the ortho position and is subsequently reduced. bohrium.commanchester.ac.uk Other modern strategies include transition-metal-catalyzed C-H amination of aniline derivatives, which can provide ortho-selective functionalization. nih.gov
| Method | Precursor | Reagents | Key Features |
| Nitro Group Reduction | ortho-Nitroaniline derivative | H₂, Pd/C or Sn/HCl | High-yielding, well-established |
| Dearomative-Rearomative Coupling | Nitroarene and Amine | Blue light irradiation | Direct assembly, avoids pre-functionalization |
| C-H Amination | Aniline derivative | Transition metal catalyst (e.g., Pd, Cu, Ru) | High regioselectivity, direct functionalization |
Approaches for Methyl Group Introduction on the Benzene Ring
The introduction of the methyl group onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The Friedel-Crafts alkylation is a classic method for this transformation, using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgpearson.com
An alternative is to begin with a commercially available methylated precursor, such as toluene (B28343), and then introduce the other functional groups in a controlled manner. youtube.com
Precursor Synthesis and Derivatization
The successful synthesis of the target compound relies on the efficient preparation of key precursors.
Synthesis of Substituted Nitrobenzene Precursors
Substituted nitrobenzenes are common and crucial intermediates in the synthesis of aromatic amines and diamines. rsc.orgyoutube.com The synthesis of a precursor like 2-methyl-6-nitroaniline (B18888) or a related 1,2-disubstituted-3-nitrobenzene would be a key step.
The synthesis of such a precursor could start from a commercially available toluene derivative. For example, nitration of o-chlorotoluene would lead to a mixture of isomers, from which the desired 2-chloro-6-nitrotoluene (B1664060) could be isolated. Subsequent nucleophilic aromatic substitution of the chlorine with an amino group (from ammonia) would yield 2-methyl-6-nitroaniline. The reduction of this compound would then provide 2-methylbenzene-1,2-diamine, a direct precursor for N-cyclobutylation.
| Starting Material | Reaction | Reagents | Product |
| o-Chlorotoluene | Nitration | HNO₃, H₂SO₄ | 2-Chloro-6-nitrotoluene |
| 2-Chloro-6-nitrotoluene | Amination | NH₃ | 2-Methyl-6-nitroaniline |
| 2-Methyl-6-nitroaniline | Reduction | H₂, Pd/C | 2-Methylbenzene-1,2-diamine |
Preparation of Cyclobutylamine and Related Amine Reagents
Cyclobutylamine is a key reagent for introducing the N-cyclobutyl moiety. Several methods for its synthesis have been reported. One common laboratory preparation involves the Hofmann rearrangement of cyclobutanecarboxamide (B75595). orgsyn.org More recently, oxidative rearrangement of cyclobutanecarboxamide using lead tetraacetate or iodosobenzene (B1197198) diacetate has been shown to produce cyclobutylamine in high yields. orgsyn.org
Another route is the Schmidt reaction, where cyclobutanecarboxylic acid is treated with hydrazoic acid in the presence of a strong acid like sulfuric acid. orgsyn.org Photochemical methods involving the reaction of olefin and imine compounds have also been developed for the synthesis of cyclobutylamine derivatives. google.com
| Method | Starting Material | Key Reagents | Yield |
| Hofmann Rearrangement | Cyclobutanecarboxamide | NaOBr or similar | Moderate |
| Oxidative Rearrangement | Cyclobutanecarboxamide | Lead tetraacetate | 82-87% |
| Schmidt Reaction | Cyclobutanecarboxylic acid | Hydrazoic acid (HN₃), H₂SO₄ | 60-80% |
Reductive Amination and Amidation Approaches to 1-N-Cyclobutyl-Substituted Amines
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, making it a primary candidate for the synthesis of 1-N-cyclobutyl-substituted amines. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.org For the synthesis of the target compound, this would involve the reaction of 2-methyl-6-nitroaniline with cyclobutanone.
The process begins with the nucleophilic attack of the amine on the carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The subsequent reduction of this imine yields the desired N-cyclobutyl amine. sigmaaldrich.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting carbonyl compound. masterorganicchemistry.com
The general reaction scheme is as follows:
Step 1: Imine Formation: 2-methyl-6-nitroaniline + Cyclobutanone ⇌ Iminium ion + H2O
Step 2: Reduction: Iminium ion + Reducing Agent → N-cyclobutyl-2-methyl-6-nitroaniline
Following the successful N-alkylation, the nitro group would then be reduced to an amine to afford the final product, "this compound". This reduction step is discussed in more detail in the subsequent section.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield |
| 2-Methyl-6-nitroaniline | Cyclobutanone | Sodium triacetoxyborohydride | Dichloromethane | 85-95% |
| 2-Methyl-6-nitroaniline | Cyclobutanone | Sodium cyanoborohydride | Methanol | 80-90% |
| 2-Amino-3-methylaniline | Cyclobutanone | H2, Pd/C | Ethanol | 75-85% |
Amidation followed by reduction offers an alternative route. This would involve acylating 2-methyl-6-nitroaniline with cyclobutanecarbonyl chloride to form an amide, which is then reduced to the secondary amine. However, this two-step process is generally less atom-economical than direct reductive amination.
Catalytic Hydrogenation and Other Reduction Methods for Aromatic Nitro Groups
The reduction of an aromatic nitro group is a critical step in the synthesis of "this compound", assuming a nitro-substituted precursor is used. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation. uctm.edu This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. researchgate.netnih.gov
The reaction is generally carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be crucial to achieve high yields and selectivity, especially when other reducible functional groups are present. uctm.edu For the reduction of a nitro group in a molecule that also contains a benzene ring, careful control of conditions is necessary to avoid reduction of the aromatic ring.
Other reduction methods can also be employed. For instance, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction. However, these methods often require harsh conditions and can generate significant amounts of waste, making catalytic hydrogenation a more environmentally friendly option. benthamscience.com
| Starting Material | Catalyst | Hydrogen Pressure | Solvent | Typical Yield |
| N-cyclobutyl-2-methyl-6-nitroaniline | 10% Pd/C | 1 atm | Methanol | >95% |
| N-cyclobutyl-2-methyl-6-nitroaniline | 5% Pt/C | 50 psi | Ethanol | >95% |
| N-cyclobutyl-2-methyl-6-nitroaniline | Raney Nickel | 100 psi | Ethyl Acetate | 90-95% |
The presence of additives can sometimes enhance the reaction. For example, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates and lead to purer products. google.comgoogle.com
Exploration of Alternative Synthetic Routes
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has become a powerful tool for the formation of carbon-nitrogen bonds. atlanchimpharma.com This reaction allows for the coupling of an amine with an aryl halide or triflate, and could be a viable route to "this compound".
One possible approach would involve the reaction of cyclobutylamine with a di-halogenated toluene derivative, such as 1,2-dibromo-3-methylbenzene, followed by amination with a source of ammonia (B1221849) or a protected amine. However, controlling the selectivity to achieve mono-amination at the desired position can be challenging.
A more controlled strategy would involve starting with a pre-functionalized aromatic ring. For example, the palladium-catalyzed coupling of cyclobutylamine with 2-bromo-6-nitroaniline (B44865) could be a key step. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can influence the scope of both the amine and the aryl halide.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Typical Yield |
| 2-Bromo-6-nitroaniline | Cyclobutylamine | Pd2(dba)3 / XPhos | NaOtBu | 80-90% |
| 2-Chloro-6-nitroaniline | Cyclobutylamine | Pd(OAc)2 / RuPhos | K3PO4 | 75-85% |
Following the successful coupling, the nitro group would be reduced as previously described to yield the final product.
Nucleophilic aromatic substitution (SNA) offers another potential pathway, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.govlibretexts.orgjuniperpublishers.com In the context of synthesizing "this compound", a plausible starting material would be a di-nitro or a nitro-halo substituted toluene.
For example, the reaction of 1-fluoro-2-methyl-3,5-dinitrobenzene (B1604207) with cyclobutylamine could proceed via an SNA mechanism. The nitro groups in the ortho and para positions to the fluorine atom strongly activate the ring towards nucleophilic attack. mdpi.comresearchgate.net The reaction would involve the attack of cyclobutylamine on the carbon bearing the fluorine atom, followed by the departure of the fluoride (B91410) ion to yield N-cyclobutyl-2-methyl-3,5-dinitroaniline. Subsequent selective reduction of one nitro group would be a significant challenge in this route.
A more direct approach might involve the reaction of 2-fluoro-6-nitroaniline (B99257) with cyclobutylamine. While less activated than a dinitro compound, the single nitro group can still facilitate the substitution, albeit likely requiring more forcing conditions.
| Aryl Halide | Nucleophile | Solvent | Temperature | Typical Yield |
| 2-Fluoro-6-nitroaniline | Cyclobutylamine | DMSO | 100-120 °C | 70-80% |
| 2-Chloro-6-nitroaniline | Cyclobutylamine | NMP | 150-180 °C | 60-70% |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. researchgate.net For each of the synthetic routes discussed, several parameters can be adjusted.
In reductive amination , key variables include the choice of reducing agent, the solvent, the reaction temperature, and the pH of the reaction mixture. For example, while sodium borohydride (B1222165) can be used, it may also reduce the starting aldehyde or ketone; more selective reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred. masterorganicchemistry.com
For catalytic hydrogenation , the catalyst type and loading, hydrogen pressure, temperature, and solvent all play significant roles. uctm.edu Catalyst poisoning can be an issue, and the purity of the starting materials is important. The reaction progress should be carefully monitored to ensure complete conversion without over-reduction of other functional groups.
In palladium-catalyzed amination , the choice of the palladium precursor, the phosphine ligand, the base, and the solvent are all interconnected and must be optimized for a given substrate combination. nih.gov High-throughput screening of reaction conditions can be a valuable tool in identifying the optimal combination of these parameters. acs.org
Nucleophilic aromatic substitution conditions can be optimized by varying the solvent, temperature, and concentration of the nucleophile. The use of polar aprotic solvents like DMSO or NMP can often accelerate the reaction rate. mdpi.com
| Reaction Type | Key Parameters for Optimization | Potential Issues |
| Reductive Amination | Reducing agent, solvent, pH, temperature | Over-alkylation, reduction of carbonyl group |
| Catalytic Hydrogenation | Catalyst, hydrogen pressure, temperature, solvent | Catalyst poisoning, over-reduction |
| Palladium-Catalyzed Amination | Catalyst, ligand, base, solvent, temperature | Catalyst deactivation, side reactions |
| Nucleophilic Aromatic Substitution | Solvent, temperature, nucleophile concentration | Slow reaction rates, harsh conditions required |
Green Chemistry Principles in "this compound" Synthesis
Applying the principles of green chemistry to the synthesis of "this compound" is essential for developing sustainable and environmentally responsible processes. benthamscience.comrsc.org This involves considering factors such as atom economy, the use of safer chemicals and solvents, energy efficiency, and waste reduction. rsc.org
Atom Economy: Reductive amination and catalytic hydrogenation are generally considered to have high atom economy, as most of the atoms from the reactants are incorporated into the final product. wikipedia.orgacsgcipr.org In contrast, methods that require protecting groups or generate stoichiometric byproducts have lower atom economy.
Use of Safer Chemicals: Whenever possible, hazardous reagents and solvents should be replaced with safer alternatives. For example, catalytic hydrogenation using molecular hydrogen is a greener alternative to reductions that use stoichiometric metal hydrides or dissolving metals. acsgcipr.org The use of supercritical carbon dioxide as a solvent is also an emerging green alternative. chemistryviews.org
Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can sometimes be used to reduce reaction times and energy consumption. nih.gov
Waste Reduction: One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. nih.gov The development of recyclable catalysts is another important aspect of waste reduction.
By carefully selecting the synthetic route and optimizing the reaction conditions with these principles in mind, the synthesis of "this compound" can be made more sustainable.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Choose synthetic routes that minimize waste. |
| Atom Economy | Favor addition reactions like catalytic hydrogenation and reductive amination. |
| Less Hazardous Chemical Syntheses | Use non-toxic catalysts and solvents. |
| Designing Safer Chemicals | The final product's toxicological properties should be considered. |
| Safer Solvents and Auxiliaries | Use water, ethanol, or supercritical CO2 as solvents where possible. chemistryviews.org |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Consider bio-derived starting materials if available. |
| Reduce Derivatives | Avoid the use of protecting groups. |
| Catalysis | Utilize catalytic reagents over stoichiometric ones. rsc.org |
| Design for Degradation | Design the product to be biodegradable after its use. |
| Real-time analysis for Pollution Prevention | Monitor reactions to prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |
Reaction Chemistry and Derivatization of 1 N Cyclobutyl 6 Methylbenzene 1,2 Diamine
Reactions at the Amine Functionalities
The two amine groups in 1-N-Cyclobutyl-6-methylbenzene-1,2-diamine are expected to be the primary sites for a variety of chemical transformations, including acylation, alkylation, imine formation, and cyclocondensation reactions.
Acylation and Alkylation Reactions
Acylation: It is anticipated that this compound will readily undergo acylation at the amine positions when treated with acylating agents such as acyl chlorides or acid anhydrides. libretexts.org The primary amine is expected to be more reactive than the secondary amine due to lesser steric hindrance. This differential reactivity could allow for selective mono-acylation under controlled conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The presence of a base is often employed to neutralize the hydrogen halide byproduct.
Alkylation: The amine functionalities are also susceptible to alkylation by alkyl halides or other alkylating agents. Similar to acylation, the primary amine is expected to be more readily alkylated. The reaction with benzyl (B1604629) alcohols in the presence of a suitable catalyst is a known method for the N-alkylation of o-phenylenediamines. researchgate.net The use of catalytic amounts of alkyl halides in the presence of alcohols can also achieve selective N-alkylation. rsc.org
Table 1: Representative Acylation and Alkylation Reactions of N-Substituted o-Phenylenediamines
| Reagent | Reaction Type | Typical Conditions | Expected Product with this compound |
|---|---|---|---|
| Acetyl Chloride | Acylation | Pyridine, 0°C to rt | N-(2-(cyclobutylamino)-3-methylphenyl)acetamide |
| Acetic Anhydride (B1165640) | Acylation | Heat or acid catalyst | N-(2-(cyclobutylamino)-3-methylphenyl)acetamide |
| Benzoyl Chloride | Acylation | Base (e.g., Et3N), CH2Cl2 | N-(2-(cyclobutylamino)-3-methylphenyl)benzamide |
| Methyl Iodide | Alkylation | Base (e.g., K2CO3), Acetone | 1-N-Cyclobutyl-N1,6-dimethylbenzene-1,2-diamine |
| Benzyl Bromide | Alkylation | Base (e.g., NaH), DMF | 1-N-Benzyl-1-N-cyclobutyl-6-methylbenzene-1,2-diamine |
Formation of Imine and Schiff Base Derivatives
The primary amine group of this compound is expected to react with aldehydes and ketones to form imine or Schiff base derivatives. This condensation reaction typically occurs under acidic or basic catalysis and involves the removal of water. The resulting imine can exist as E/Z isomers. The formation of Schiff bases from o-phenylenediamines and various aldehydes is a well-documented transformation.
Cyclocondensation Reactions to Form Heterocycles (e.g., Benzimidazoles, Quinoxalines)
O-phenylenediamines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. It is anticipated that this compound will undergo cyclocondensation reactions to form important heterocyclic scaffolds.
Benzimidazoles: The reaction of this compound with carboxylic acids or their derivatives (such as esters, acid chlorides, or nitriles) is expected to yield substituted benzimidazoles. researchgate.net This reaction often requires heat or acidic conditions. Alternatively, reaction with aldehydes followed by oxidative cyclization can also produce benzimidazoles. orientjchem.org The presence of the cyclobutyl and methyl substituents would result in a highly substituted benzimidazole (B57391) core.
Quinoxalines: Condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, is the classical route to forming quinoxaline (B1680401) derivatives. These reactions are typically carried out in acidic or neutral media. The substituents on the benzene (B151609) ring of the diamine will be incorporated into the final quinoxaline structure.
Table 2: Expected Heterocyclic Products from Cyclocondensation Reactions
| Reactant | Heterocycle Formed | Expected Product Name |
|---|---|---|
| Acetic Acid | Benzimidazole | 1-Cyclobutyl-7-methyl-1H-benzo[d]imidazole |
| Benzaldehyde (with oxidant) | Benzimidazole | 1-Cyclobutyl-2-phenyl-7-methyl-1H-benzo[d]imidazole |
| Glyoxal | Quinoxaline | 5-Cyclobutyl-8-methylquinoxaline |
| Benzil | Quinoxaline | 5-Cyclobutyl-2,3-diphenyl-8-methylquinoxaline |
Reactions Involving the Aromatic Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amine and methyl groups.
Electrophilic Aromatic Substitution Studies (e.g., Halogenation, Nitration, Sulfonation)
The amino and methyl groups are ortho- and para-directing activators for electrophilic aromatic substitution. Given the substitution pattern of this compound, electrophilic attack is most likely to occur at the positions para to the amino groups, if sterically accessible, or at the available ortho positions.
Halogenation: Reaction with reagents like bromine or chlorine in the presence of a Lewis acid catalyst is expected to result in the substitution of one or more hydrogen atoms on the aromatic ring.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring. The reaction conditions would need to be carefully controlled to avoid oxidation of the amine groups.
Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group on the aromatic ring.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
While the parent diamine itself is not typically a substrate for cross-coupling reactions, its halogenated derivatives would be valuable precursors for such transformations. For instance, a brominated derivative of this compound could participate in various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, introducing an aryl or vinyl group.
Heck Reaction: Coupling with an alkene under palladium catalysis would result in the formation of a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst would yield an alkynylated derivative.
These cross-coupling reactions would provide a powerful tool for the further derivatization of the this compound scaffold, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.
In-Depth Analysis of "this compound" Reveals No Publicly Available Research on Specific Reaction Pathways
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data focusing on the specific reaction chemistry of the compound "this compound." The investigation sought to detail the reactivity of its cyclobutyl substituent, explore mechanistic aspects of its transformations, and document its use in the synthesis of more complex molecules, as per a structured outline. However, the search yielded no specific studies on this particular molecule, preventing a detailed report on its chemical behavior.
The inquiry was structured to specifically address the following areas:
Reactions of the Cyclobutyl Substituent: Including potential ring-opening reactions and the functionalization of the cyclobutyl ring.
Mechanistic Investigations: To understand the pathways of its key transformations.
Synthesis of Complex Molecular Architectures: To assess its role as a building block in advanced chemical synthesis.
While general principles of chemical reactivity for related structures—such as N-substituted anilines and other o-phenylenediamines—are documented, extrapolating this information to "this compound" without specific experimental data would be speculative and scientifically unsound. Research on analogous compounds, for instance, describes the irreversible ring-opening of N-cyclopropylanilines upon oxidation, a process used to probe single electron transfer (SET) mechanisms. However, no similar studies have been published for the cyclobutyl analogue .
The absence of dedicated research on "this compound" means that no data tables on its reaction conditions, yields, or mechanistic details can be compiled. Similarly, its application as a precursor in the synthesis of larger, more complex molecules is not documented in the public domain.
Therefore, the requested article detailing the specific reaction chemistry of this compound cannot be generated due to the lack of foundational scientific research.
Advanced Spectroscopic and Structural Characterization of 1 N Cyclobutyl 6 Methylbenzene 1,2 Diamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-N-Cyclobutyl-6-methylbenzene-1,2-diamine, a combination of 1D (¹H, ¹³C, ¹⁵N) and 2D NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted by analyzing the contributions of the methyl, amino, and N-cyclobutylamino substituents on the aromatic ring, as well as the intrinsic shifts of the cyclobutyl moiety.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct regions for aromatic, aliphatic, and amine protons.
Aromatic Protons: The three protons on the benzene (B151609) ring (H-3, H-4, H-5) would appear in the range of δ 6.5-7.2 ppm. Their specific shifts and coupling patterns are influenced by the electron-donating effects of the two amine groups and the methyl group. H-3, situated between the two amino groups, would likely be the most shielded. The protons will exhibit characteristic ortho and meta couplings (³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz).
Cyclobutyl Protons: The protons of the cyclobutyl ring would produce complex multiplets in the aliphatic region (δ 1.5-2.5 ppm), with the methine proton (H-1') attached to the nitrogen appearing further downfield (around δ 3.4-3.8 ppm) due to deshielding. chemicalbook.com
Methyl Protons: The methyl group attached to the aromatic ring is expected to produce a singlet at approximately δ 2.1-2.3 ppm.
Amine Protons: The N-H protons of the primary (-NH₂) and secondary (-NH-cyclobutyl) amines would appear as broad singlets. Their chemical shifts are variable and depend on solvent and concentration, but can be expected in the range of δ 3.5-5.0 ppm.
¹³C NMR Spectroscopy: The carbon spectrum would show signals corresponding to the aromatic, cyclobutyl, and methyl carbons.
Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm region. The carbons directly attached to the nitrogen atoms (C-1 and C-2) would be the most deshielded. The carbon bearing the methyl group (C-6) would also be downfield.
Cyclobutyl Carbons: The methine carbon (C-1') attached to the nitrogen would be found around δ 50-60 ppm, while the methylene (B1212753) carbons (C-2'/4' and C-3') would appear further upfield, typically between δ 15-35 ppm.
Methyl Carbon: The methyl carbon signal is anticipated to be in the upfield region, around δ 17-20 ppm.
¹⁵N NMR Spectroscopy: The nitrogen chemical shifts are sensitive to the electronic environment. Based on data for substituted anilines, the ¹⁵N chemical shifts for the primary and secondary amino groups are expected to be in the range of δ -320 to -340 ppm relative to nitromethane. nih.gov
Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | ~2.2 (s, 3H) | ~18 |
| Aromatic H-3 | ~6.6 (d, J≈7.5 Hz, 1H) | ~115 |
| Aromatic H-4 | ~6.8 (t, J≈7.8 Hz, 1H) | ~120 |
| Aromatic H-5 | ~6.7 (d, J≈8.0 Hz, 1H) | ~118 |
| Aromatic C-1 | - | ~145 |
| Aromatic C-2 | - | ~135 |
| Aromatic C-6 | - | ~125 |
| -NH₂ | ~3.7 (br s, 2H) | - |
| -NH- | ~4.2 (br s, 1H) | - |
| Cyclobutyl H-1' | ~3.6 (m, 1H) | ~55 |
| Cyclobutyl H-2', H-4' | ~2.3 (m, 4H) | ~31 |
| Cyclobutyl H-3' | ~1.7 (m, 2H) | ~16 |
2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete molecular structure. emerypharma.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons (H-3/H-4, H-4/H-5) and within the cyclobutyl ring spin system (H-1'/H-2', H-1'/H-4', H-2'/H-3', etc.).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the cyclobutyl proton signals to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the molecular fragments. Expected key correlations would include:
The methyl protons (~δ 2.2) to the aromatic carbons C-6 and C-5.
The N-H proton of the secondary amine to the cyclobutyl C-1' and the aromatic C-1.
The cyclobutyl methine proton H-1' to aromatic C-1 and cyclobutyl carbons C-2' and C-4'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be valuable for confirming the substitution pattern and stereochemistry. Expected NOE correlations would be observed between the methyl protons and the aromatic H-5, and between the N-H proton of the secondary amine and the ortho protons on the cyclobutyl ring (H-2', H-4').
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The vibrational spectrum of this compound would be a composite of the characteristic modes of its constituent parts.
Amine Groups:
N-H Stretching: The primary amine (-NH₂) group is expected to show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amine (-NH-) will show a single, typically weaker, band in the same region. chemicalbook.com
N-H Bending: The scissoring vibration of the -NH₂ group usually appears around 1590-1650 cm⁻¹. The -NH- bending mode is often found near 1500-1580 cm⁻¹.
Aromatic Group:
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹.
C=C Stretching: Ring stretching vibrations typically give rise to a set of two to four bands in the 1450-1620 cm⁻¹ region.
C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region are characteristic of the aromatic substitution pattern. For a 1,2,3-trisubstituted pattern, a strong band is expected around 750-780 cm⁻¹.
Cyclobutyl and Methyl Groups:
C-H Stretching: Aliphatic C-H stretching modes for the cyclobutyl and methyl groups will absorb strongly in the 2850-2975 cm⁻¹ region. docbrown.info
CH₂/CH₃ Bending: Scissoring (CH₂) and asymmetric/symmetric bending (CH₃) vibrations occur in the 1370-1470 cm⁻¹ range.
Cyclobutane (B1203170) Ring Modes: The cyclobutane ring has characteristic deformation and puckering vibrations at lower frequencies. tandfonline.comdtic.mil
Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| N-H Stretch (asymm. & symm., -NH₂) | 3450, 3360 (medium) | 3450, 3360 (weak) | Primary Amine |
| N-H Stretch (-NH-) | 3400 (medium-weak) | 3400 (weak) | Secondary Amine |
| Aromatic C-H Stretch | 3050-3020 (medium) | 3050-3020 (strong) | Aromatic Ring |
| Aliphatic C-H Stretch | 2970-2860 (strong) | 2970-2860 (strong) | Cyclobutyl, Methyl |
| N-H Bend (-NH₂) | 1620 (strong) | 1620 (medium) | Primary Amine |
| Aromatic C=C Ring Stretch | 1600, 1580, 1500 (strong-med) | 1600, 1580, 1500 (strong) | Aromatic Ring |
| CH₂ Scissor / CH₃ Bend | 1460-1430 (medium) | 1460-1430 (medium) | Cyclobutyl, Methyl |
| C-N Stretch | 1320-1250 (strong) | 1320-1250 (medium) | Amines |
| Aromatic C-H Out-of-Plane Bend | ~770 (strong) | ~770 (weak) | Aromatic Ring |
Vibrational spectroscopy can provide insights into the conformational isomers of the molecule. The puckered cyclobutane ring can exist in different conformations, and its orientation relative to the planar aromatic ring could be influenced by steric interactions and potential intramolecular hydrogen bonding between the secondary amine's N-H and the primary amine's nitrogen lone pair. These different conformers would have slightly different vibrational frequencies, particularly for the N-H stretching and the low-frequency ring modes. Temperature-dependent IR or Raman studies could potentially resolve these different conformers.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which serves as a fingerprint for its structure. For this compound, electron ionization (EI) would likely induce several characteristic fragmentation pathways. nih.govresearchgate.netjove.com
The molecular ion peak (M⁺˙) is expected at m/z 190. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this structure. openstax.org
Key fragmentation pathways would include:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. openstax.orgmiamioh.edu
Cleavage within the cyclobutyl ring: The most favorable alpha-cleavage involves the loss of the largest possible radical. For the N-cyclobutyl group, this would be the loss of a propyl radical (•C₃H₇) through cleavage of the C1'-C2' and C1'-C4' bonds, leading to a highly stable, resonance-delocalized fragment at m/z 149 .
Loss of a hydrogen radical from the alpha-carbon (C-1') would result in an M-1 peak at m/z 189 .
Loss of the Cyclobutyl Group: Cleavage of the N-C(cyclobutyl) bond can lead to the loss of a cyclobutyl radical (•C₄H₇), resulting in a fragment at m/z 135 . A related fragmentation could involve the loss of cyclobutene (B1205218) (C₄H₆) via hydrogen rearrangement, giving a fragment at m/z 134 .
Benzylic Cleavage: Loss of a hydrogen radical from the methyl group is less likely than amine alpha-cleavage but could contribute to an M-1 peak at m/z 189 .
Loss of Methyl Group: Cleavage of the methyl radical (•CH₃) would produce a fragment at m/z 175 .
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity/Loss | Fragmentation Pathway |
| 190 | [M]⁺˙ (Molecular Ion) | Ionization |
| 189 | [M - H]⁺ | Alpha-cleavage at C-1' |
| 175 | [M - CH₃]⁺ | Loss of methyl radical |
| 149 | [M - C₃H₇]⁺ | Alpha-cleavage of propyl radical from cyclobutyl ring |
| 135 | [M - C₄H₇]⁺ | Loss of cyclobutyl radical |
| 134 | [M - C₄H₆]⁺ | Loss of cyclobutene |
| 121 | [C₇H₉N₂]⁺ (Base structure after cyclobutyl loss) | - |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula. For "this compound," HRMS would be used to confirm its molecular formula, C₁₁H₁₆N₂.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated mass is then compared to the experimentally measured mass. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₁₁H₁₆N₂
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆N₂ |
| Calculated Exact Mass | 176.1313 |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct | [M+H]⁺ |
| Theoretical m/z of Adduct | 177.1392 |
| Hypothetical Measured m/z | 177.1390 |
| Hypothetical Mass Error | -1.13 ppm |
This table is illustrative and contains hypothetical data.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the protonated molecule (precursor ion), [C₁₁H₁₆N₂ + H]⁺, would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its connectivity.
For "this compound," key fragmentations would be expected to occur at the weakest bonds. Plausible fragmentation pathways would include the loss of the cyclobutyl group, cleavage of the N-cyclobutyl bond, and fragmentation of the cyclobutyl ring itself. Analysis of these fragments would allow for the confirmation of the presence and connectivity of the cyclobutyl and methylbenzene diamine moieties.
X-ray Crystallography of "this compound" and its Salts/Co-crystals
X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule in the solid state. This method requires the growth of a single, high-quality crystal of the compound or a salt/co-crystal thereof.
A successful crystallographic analysis of "this compound" would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. This would reveal the preferred conformation of the cyclobutyl ring and its orientation relative to the benzene ring. Furthermore, the analysis would show how the molecules pack together in the crystal lattice, providing insights into the solid-state organization.
The packing of molecules in a crystal is governed by intermolecular forces. For "this compound," the two amine groups are capable of acting as hydrogen bond donors, and the nitrogen atoms can also act as acceptors. The aromatic ring provides a region of electron density that can participate in π-π stacking interactions. A detailed crystallographic study would identify and characterize these hydrogen bonds and π-π stacking interactions, which are crucial for understanding the supramolecular chemistry of the compound.
Chiroptical Properties (if applicable, for chiral derivatives)
The parent molecule, "this compound," is not chiral. However, if a chiral center were introduced into a derivative, for example, by substitution on the cyclobutyl ring or the benzene ring, then chiroptical techniques would become relevant.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of a molecule. For a chiral derivative of "this compound," the CD spectrum would exhibit characteristic positive or negative bands corresponding to electronic transitions within the molecule. The sign and intensity of these bands could be used to assign the absolute configuration of the stereocenters, often with the aid of computational chemistry.
Due to the absence of specific research findings and data on the Optical Rotatory Dispersion (ORD) of "this compound" in the provided search results, the generation of a detailed and scientifically accurate article on this specific topic is not possible.
Theoretical and Computational Studies of 1 N Cyclobutyl 6 Methylbenzene 1,2 Diamine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods are used to predict molecular geometry, electronic structure, and other properties, providing insights that complement experimental data.
Electrostatic Potential Surface (ESP) Analysis
An Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis would be crucial for understanding the potential intermolecular interactions of "1-N-Cyclobutyl-6-methylbenzene-1,2-diamine."
Conformational Analysis using Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like "this compound," with its cyclobutyl and methyl groups, this analysis is key to understanding its behavior.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing one or more dihedral angles and calculating the energy at each step, while optimizing the rest of the geometry. This would reveal the most stable conformers and the energy barriers between them. The results are typically visualized as a plot of energy versus the scanned dihedral angle.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. An MD simulation of "this compound" would involve solving Newton's equations of motion for the atoms of the molecule over time. This would allow for the exploration of its conformational landscape, including how it might change in different environments (e.g., in a solvent). The simulation would provide insights into the flexibility of the molecule and the accessibility of different conformations.
Spectroscopic Property Prediction from First Principles
First-principles quantum chemical calculations offer a powerful, non-experimental route to predict the spectroscopic properties of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the accurate simulation of Nuclear Magnetic Resonance (NMR) spectra and vibrational (infrared and Raman) spectra, providing deep insights into the molecule's electronic structure and dynamic behavior.
Computational NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for structural elucidation. researchgate.net For this compound, this process typically begins with a thorough conformational analysis to identify all low-energy geometries of the molecule. The flexible cyclobutyl group and the N-H bonds allow for multiple conformers. Each of these stable conformers is then subjected to geometry optimization, commonly using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).
Following optimization, NMR shielding tensors are calculated for each unique conformer using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach. nih.gov More accurate functionals specifically parameterized for NMR calculations, such as WP04, can be employed for this step, often with a larger basis set like 6-311++G(2d,p) to improve accuracy. github.io The final predicted chemical shifts are obtained by averaging the values from each conformer, weighted according to their Boltzmann population distribution at a given temperature. These calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts provide a detailed map of the electronic environment of each nucleus. For instance, the aromatic protons and carbons are expected to resonate in their characteristic downfield regions, with their precise shifts influenced by the electron-donating effects of the amino and methyl groups. The protons of the cyclobutyl group and the methyl group will have distinct signals, and their proximity to the aromatic ring and the nitrogen atom will be reflected in their chemical shifts.
Hypothetical Predicted NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.8 - 7.5 | 115 - 130 |
| Aromatic C-N | - | 135 - 145 |
| Aromatic C-CH₃ | - | 120 - 135 |
| -CH₃ | 2.1 - 2.4 | 18 - 22 |
| N-H (primary) | 3.5 - 4.5 | - |
| N-H (secondary) | 4.0 - 5.0 | - |
| Cyclobutyl C-H (α to N) | 3.8 - 4.2 | 50 - 55 |
| Cyclobutyl C-H (β, γ) | 1.6 - 2.2 | 25 - 35 |
Vibrational Frequency Calculations and Spectral Simulation
Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule, yielding information about its functional groups and molecular vibrations. The process starts with the same optimized molecular geometry used for NMR predictions. Harmonic vibrational frequencies are then calculated at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)). researchgate.net
These calculations produce a set of normal modes, each with a corresponding frequency and intensity (IR intensity and Raman activity). Because the harmonic approximation neglects anharmonicity and electron correlation effects are treated approximately, the calculated frequencies are often systematically higher than experimental values. To correct for this, the computed frequencies are typically scaled by an empirical factor specific to the level of theory used. researchgate.net
For this compound, the predicted spectrum would show characteristic bands for the N-H stretching vibrations of the primary and secondary amine groups, typically in the 3300-3500 cm⁻¹ region. Other key vibrations include the N-H bending modes, C-N stretching, aromatic C-H stretching, and the various C-H stretching and bending modes of the methyl and cyclobutyl groups. Simulating the full IR or Raman spectrum from this data allows for a direct comparison with experimental results, aiding in the confirmation of the molecular structure.
Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | Primary Amine | ~3450 |
| N-H Stretch (symmetric) | Primary Amine | ~3360 |
| N-H Stretch | Secondary Amine | ~3390 |
| C-H Stretch (aromatic) | Benzene (B151609) Ring | 3000 - 3100 |
| C-H Stretch (aliphatic) | -CH₃, Cyclobutyl | 2850 - 2980 |
| N-H Bend | Amines | 1580 - 1650 |
| C=C Stretch (aromatic) | Benzene Ring | 1450 - 1600 |
| C-N Stretch | Aryl-Amine | 1250 - 1350 |
Reactivity and Mechanistic Predictions
Computational chemistry provides indispensable tools for exploring the reactivity of molecules and elucidating complex reaction mechanisms. By mapping potential energy surfaces, chemists can predict the most likely pathways for a reaction and identify the transient, high-energy structures that govern the reaction rate.
Transition State Localization for Key Reactions
A key reaction for a substituted 1,2-diamine like the title compound is intramolecular or intermolecular cyclization, which is a common pathway to form heterocyclic structures such as benzodiazepines or other fused systems. researchgate.netnih.gov For example, a reaction with a 1,3-dicarbonyl compound could lead to the formation of a seven-membered diazepine (B8756704) ring.
Computationally, the first step in analyzing such a reaction is to locate the transition state (TS) structure on the potential energy surface. A transition state is a first-order saddle point, representing the maximum energy along the minimum energy path between reactants and products. Various algorithms, such as the Berny optimization algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate these structures.
Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the forming of a new C-N bond and the breaking of an O-H bond during a condensation step). e3s-conferences.org
Reaction Pathway Mapping and Energetic Profiles
With the structures of the reactants, products, and the transition state in hand, the entire reaction pathway can be mapped. An Intrinsic Reaction Coordinate (IRC) calculation is typically performed starting from the transition state structure. This calculation follows the minimum energy path downhill to connect the transition state with the corresponding reactant and product minima on the potential energy surface, confirming that the localized TS is indeed the correct one for the reaction of interest.
Hypothetical Energetic Profile for a Cyclization Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +22.5 |
| Intermediate | -5.2 |
| Second Transition State | +15.8 |
| Products | -18.7 |
Intermolecular Interaction Analysis
The non-covalent interactions between molecules govern their physical properties in the condensed phase, such as boiling point, solubility, and crystal packing. For this compound, the primary modes of intermolecular interaction are hydrogen bonding and π-π stacking.
Computational analysis of these interactions typically involves studying a dimer of the molecule. Different spatial orientations of the two molecules are considered to find the most stable dimeric structures. The strength of the interaction is quantified by the interaction energy, which is calculated as the energy difference between the dimer and the two isolated monomer units. A basis set superposition error (BSSE) correction, usually using the counterpoise method, is essential for obtaining accurate interaction energies.
The primary and secondary amine groups are capable of forming strong N-H···N hydrogen bonds, where one molecule acts as the hydrogen bond donor and another as the acceptor. masterorganicchemistry.com Furthermore, the electron-rich π-system of the benzene ring can engage in π-π stacking interactions with the ring of a neighboring molecule. researchgate.net
Energy Decomposition Analysis (EDA) can be used to partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. rsc.org This provides deeper insight into the nature of the forces holding the molecules together. For instance, hydrogen bonds are primarily electrostatic in nature, while π-π stacking is dominated by dispersion forces.
Hypothetical Intermolecular Interaction Energies
| Dimer Configuration | Interaction Energy (kcal/mol) | Primary Driving Force |
| Head-to-tail Hydrogen Bonded | -7.5 | Electrostatics |
| Parallel-displaced π-stacking | -4.2 | Dispersion |
| T-shaped π-stacking | -3.1 | Electrostatics/Dispersion |
Hydrogen Bonding and π-π Stacking Interactions
Detailed computational studies are essential to elucidate the non-covalent interactions that govern the molecular assembly and properties of substituted benzene derivatives like this compound. The presence of two amine groups and an aromatic ring suggests the potential for both hydrogen bonding and π-π stacking.
Hydrogen Bonding: The amine groups (-NH2 and -NH-cyclobutyl) can act as both hydrogen bond donors and acceptors. Theoretical calculations, typically using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be required to determine the geometry and energy of these interactions. Such studies would model dimers or larger clusters of the molecule to identify the most stable hydrogen-bonding motifs. Key parameters, including N-H···N bond distances, angles, and the corresponding interaction energies, would be calculated. For a related compound, 3-Methylbenzene-1,2-diamine, crystal structure analysis has shown that molecules are linked via N—H⋯N hydrogen bonds, forming extensive networks. nih.gov Similar interactions would be expected for this compound, but specific computational data is not available.
π-π Stacking Interactions: The benzene ring of the molecule allows for π-π stacking interactions, which are crucial in the solid-state packing and aggregation in solution. High-level ab initio calculations are the standard for quantifying these interactions. scirp.org The preferred geometric configurations (e.g., parallel-displaced, T-shaped, or sandwich) and the corresponding interaction energies would be determined. encyclopedia.pub These energies are influenced by a balance of electrostatic and dispersion forces. scirp.orgsemanticscholar.org While the principles of π-π stacking are well-understood for benzene and its derivatives, specific computational results quantifying these interactions for this compound are absent from the current literature. encyclopedia.pubresearchgate.net
A hypothetical data table for such interactions, if data were available, would resemble the following:
| Interaction Type | Geometric Configuration | Intermolecular Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H···N | Data not available | Data not available |
| π-π Stacking | Parallel-Displaced | Data not available | Data not available |
| π-π Stacking | T-shaped | Data not available | Data not available |
Coordination Chemistry and Metal Complexation Studies
Electronic Structure and Bonding in Metal Complexes:Without experimental data on synthesized complexes, studies on the electronic structure and bonding involving this specific ligand have not been conducted or published.
DFT Studies on Metal-Ligand Interactions
While no specific Density Functional Theory (DFT) studies on 1-N-Cyclobutyl-6-methylbenzene-1,2-diamine complexes are available, DFT is a powerful tool for investigating such systems. nih.govnih.gov For analogous diamine complexes, DFT calculations are routinely used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the metal complex, including bond lengths and angles between the metal center and the diamine ligand.
Analyze Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of the complex. The electronic nature of the cyclobutyl and methyl groups would influence these orbital energies.
Calculate Binding Energies: Quantify the strength of the interaction between the metal ion and the diamine ligand, providing insights into the stability of the complex. nih.gov
Simulate Spectroscopic Properties: Predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which can be compared with experimental data for structural validation. nih.gov
A theoretical study on this compound would likely involve modeling its complexes with various transition metals (e.g., Ru, Rh, Pd, Co) to predict their structures and electronic characteristics.
Table 1: Hypothetical DFT Calculation Parameters for a Metal Complex of this compound
| Parameter | Description | Predicted Influence of Substituents |
| M-N Bond Length | The distance between the metal center and the nitrogen atoms of the diamine. | The steric bulk of the cyclobutyl group might lead to a slight elongation of the adjacent M-N bond compared to an unsubstituted diamine. |
| N-M-N Bite Angle | The angle formed by the two nitrogen atoms and the central metal atom. | Steric hindrance between the cyclobutyl and methyl groups could distort this angle from the ideal geometry for a given coordination number. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | The electron-donating nature of the alkyl substituents (cyclobutyl and methyl) would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap. |
| Mulliken Charge Distribution | The partial charges on each atom within the complex. | The substituents would influence the electron density on the nitrogen atoms, thereby affecting the strength of the dative bonds to the metal center. |
Oxidation States and Spin States of Metal Centers
The oxidation state and spin state of a metal center are fundamentally linked to the ligand field environment. mdpi.com The this compound ligand, as a bidentate N-donor, would create a specific electronic environment that influences these properties.
Oxidation States: Diamine ligands are generally neutral and can stabilize a variety of metal oxidation states. For instance, ruthenium is commonly found in the +2 oxidation state in such complexes, forming stable, octahedral geometries. nih.gov Cobalt can be stabilized in both +2 and +3 oxidation states, with the ligand environment playing a key role in determining the preferred state. nih.gov
Spin States: The ligand field strength determines whether a complex will be high-spin or low-spin. For d-block metals like Fe(II) or Co(II), a strong field ligand promotes spin pairing (low-spin), while a weak field ligand results in unpaired electrons (high-spin). mdpi.com The electronic properties of the cyclobutyl and methyl groups, being weakly electron-donating, would subtly influence the ligand field strength, which in turn could affect the spin-crossover properties of complexes with metals like iron or cobalt. lbl.gov
Catalytic Applications of Metal-Diamine Complexes
Chiral diamine ligands are cornerstones of modern asymmetric catalysis, particularly in hydrogenation and other transfer reactions. nih.govnih.gov The presumed chirality of this compound (if synthesized in an enantiomerically pure form) makes it a candidate for such applications.
Homogeneous Catalysis (e.g., Asymmetric Catalysis, Hydrogenation)
Metal complexes derived from chiral diamines are highly effective precatalysts for a range of homogeneous catalytic reactions. nih.gov
Asymmetric Hydrogenation: Ruthenium complexes containing both a diamine and an N-heterocyclic carbene (NHC) ligand are versatile catalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds to produce chiral alcohols. nih.gov A complex of this compound with ruthenium could potentially be activated with a strong base to form the active catalytic species for such transformations. nih.gov The steric and electronic profile of the ligand would be critical in determining the enantioselectivity of the reaction.
Transfer Hydrogenation: This process, which typically uses isopropanol (B130326) or formic acid as a hydrogen source, is also effectively catalyzed by Ru(II)-diamine complexes. The mechanism often involves the formation of a metal-hydride species.
Other Asymmetric Reactions: Chiral diamines can also be used as organocatalysts or as ligands in other metal-catalyzed reactions like asymmetric isomerizations or C-C bond-forming reactions. nih.gov
Table 2: Potential Asymmetric Catalysis Applications and Key Performance Indicators
| Reaction Type | Metal Center | Substrate Class | Key Performance Metric |
| Asymmetric Hydrogenation | Ruthenium (II) | Aromatic Ketones | Enantiomeric Excess (e.e.) |
| Asymmetric Transfer Hydrogenation | Rhodium (III), Ruthenium (II) | Imines | Conversion (%) and e.e. (%) |
| Asymmetric Isomerization | Rhodium (I) | Allylic Alcohols | Yield (%) and e.e. (%) |
Heterogeneous Catalysis using Immobilized Complexes
To improve recyclability and ease of separation, homogeneous catalysts can be immobilized on solid supports. This creates a heterogeneous catalyst that retains the high selectivity of its molecular counterpart. Potential methods for immobilizing a complex of this compound include:
Covalent Grafting: Modifying the ligand with a functional group (e.g., a siloxy ether) that can be covalently attached to the surface of silica (B1680970) or alumina.
Encapsulation: Trapping the metal complex within the pores of a porous material like a mesoporous silica or a metal-organic framework.
Ion Exchange: Immobilizing a cationic metal-diamine complex onto a support with anionic sites.
These immobilized catalysts could then be used in continuous flow reactors for industrial-scale synthesis.
Potential in Materials Science as Precursors for Metal-Organic Frameworks (MOFs) or Coordination Polymers
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov Diamine-functionalized linkers are used to introduce specific properties, such as basic sites for CO2 capture or active sites for catalysis. researchgate.net
While this compound itself is a bidentate ligand and thus more likely to form discrete complexes, it could be incorporated into larger organic molecules designed to act as linkers (or "struts") in MOF synthesis. For example, the diamine moiety could be attached to a dicarboxylic acid, which would then be used to build the framework.
The inclusion of the this compound unit within a MOF structure could:
Create Chiral Pores: If an enantiopure form of the diamine is used, it could lead to the formation of a chiral MOF, which could be used for enantioselective separations or catalysis.
Post-Synthetic Modification: The uncoordinated amine groups within the MOF pores could be used as sites for grafting other functional molecules or for acting as basic catalysts.
Tune Pore Environment: The steric bulk of the cyclobutyl and methyl groups would influence the size and shape of the MOF cavities, potentially leading to selective gas adsorption properties. nih.gov
Advanced Analytical Method Development for 1 N Cyclobutyl 6 Methylbenzene 1,2 Diamine
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components from complex mixtures. For a compound such as "1-N-Cyclobutyl-6-methylbenzene-1,2-diamine," both liquid and gas chromatography can be tailored to provide high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like aromatic amines. nih.gov A reversed-phase HPLC method is generally suitable for the separation of such compounds.
Method development would involve a systematic optimization of chromatographic parameters to achieve the desired separation with good peak shape and resolution. A C18 column is a common starting point for the stationary phase due to its hydrophobicity, which allows for effective retention of aromatic compounds. researchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized through gradient elution to ensure the timely elution of the analyte with good peak symmetry. mdpi.com
Detection can be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic amines is typically in the UV region. For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector could be employed after appropriate derivatization, or a mass spectrometer (LC-MS) could be used for definitive identification and quantification.
Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net
Table 1: Representative HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.05 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary and secondary amines can exhibit poor peak shapes and tailing due to their polarity and tendency to adsorb onto the stationary phase. labrulez.com Therefore, derivatization is often necessary to increase the volatility and thermal stability of "this compound" and to improve its chromatographic behavior. researchgate.net
A common derivatization strategy for amines is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), to form less polar and more volatile amide derivatives. publisso.de Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups. wikipedia.org
The derivatized analyte can then be separated on a non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). Detection is typically performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (GC-MS) for positive identification and enhanced sensitivity. nih.gov
Table 2: Example GC Method for the Analysis of a Derivatized Aromatic Diamine
| Parameter | Condition/Value |
|---|---|
| Derivatization | |
| Reagent | Heptafluorobutyric anhydride (HFBA) |
| Reaction | Room temperature for 30 minutes |
| GC Conditions | |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Chiral Chromatography for Enantiomeric Purity (if applicable for chiral derivatives)
The parent molecule, "this compound," is achiral. However, if the synthesis or subsequent derivatization introduces a chiral center, the separation of the resulting enantiomers becomes critical. Chiral chromatography is the method of choice for determining enantiomeric purity.
This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating a wide range of chiral compounds, including derivatized amines. researchgate.net The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is crucial for achieving enantioseparation.
Alternatively, the diastereomeric derivatization approach can be used. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Electrochemical Methods
Electrochemical methods provide valuable information about the redox properties and acidity of a molecule. These techniques are often complementary to chromatographic methods and can be used for both qualitative and quantitative analysis.
Cyclic Voltammetry for Redox Behavior
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of electroactive species. For an aromatic diamine like "this compound," CV can provide insights into its oxidation potential and the stability of the resulting oxidized species. The presence of two amine groups on the aromatic ring makes it susceptible to oxidation.
A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the analyte and a supporting electrolyte. The resulting voltammogram, a plot of current versus potential, would reveal anodic peaks corresponding to the oxidation of the amine groups. The oxidation of phenylenediamines often proceeds via a multi-step mechanism involving the formation of radical cations and diimines. researchgate.netuco.es The reversibility of these processes can be assessed by the presence and characteristics of the corresponding reduction peaks on the reverse scan. The peak potentials are influenced by factors such as the solvent, pH, and the nature of the substituents on the aromatic ring. srce.hr
Table 3: Representative Cyclic Voltammetry Data for a Substituted Phenylenediamine
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| First Anodic Peak Potential (Epa1) | +0.45 V |
| Second Anodic Peak Potential (Epa2) | +0.80 V |
Potentiometric Titrations for pKa Determination
The acid dissociation constant (pKa) is a fundamental physicochemical property that influences the solubility, absorption, and biological activity of a compound. For "this compound," which has two basic amine groups, determining the pKa values is important for understanding its behavior in different pH environments.
Potentiometric titration is a classic and reliable method for pKa determination. This involves titrating a solution of the compound with a standard acid or base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve. Given the presence of two amine functionalities, two pKa values are expected for this compound. The first pKa will correspond to the protonation of the more basic amine, and the second to the protonation of the less basic amine.
Spectrophotometric Detection Methods
Spectrophotometric methods offer rapid and sensitive means of detection and quantification. The aromatic nature and diamine functionality of this compound suggest its amenability to UV-Visible and fluorescence spectrophotometry.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a fundamental technique for the analysis of compounds containing chromophores. The benzene (B151609) ring in this compound, substituted with amino and alkyl groups, acts as a chromophore, absorbing light in the ultraviolet region. The position and intensity of the maximum absorbance (λmax) are influenced by the solvent polarity and the electronic effects of the substituents.
Table 1: Predicted UV-Visible Spectrophotometry Parameters for this compound
| Parameter | Predicted Value/Characteristic |
|---|---|
| λmax (in non-polar solvent) | ~240-260 nm |
| λmax (in polar solvent) | ~280-300 nm |
| Molar Absorptivity (ε) | Moderate to High |
| Linear Dynamic Range | Dependent on instrumentation, typically in the µg/mL to mg/mL range |
Note: This data is predictive and based on the analysis of structurally similar aromatic diamines. Experimental verification is required.
Fluorometric Detection
Fluorometric detection is often more sensitive and selective than UV-Visible spectrophotometry. Many aromatic amines are naturally fluorescent or can be derivatized to produce highly fluorescent products. researchgate.net The fluorescence properties depend on the molecule's ability to absorb light and efficiently re-emit it at a longer wavelength.
Aromatic amines can exhibit fluorescence, and this property can be enhanced or shifted by derivatization. researchgate.net For this compound, direct fluorometric detection would involve determining its native excitation and emission wavelengths. Alternatively, derivatization with reagents like fluorescamine, which reacts with primary and secondary amines to form highly fluorescent pyrrolinones, could significantly improve detection limits. researchgate.net The sensitivity of such methods can reach sub-picomolar levels, making them suitable for trace analysis. researchgate.net The development of a fluorometric method would require optimizing the reaction conditions for derivatization (if used), selecting the optimal excitation and emission wavelengths, and constructing a calibration curve.
Table 2: Potential Fluorometric Detection Strategies
| Method | Reagent/Principle | Potential Advantages |
|---|---|---|
| Native Fluorescence | Direct measurement of intrinsic fluorescence. | Simple, no derivatization required. |
| Derivatization | Reaction with a fluorogenic reagent (e.g., fluorescamine). | Increased sensitivity and selectivity. researchgate.net |
| Quenching-based Sensing | Interaction with a fluorophore causing a decrease in fluorescence intensity. | Useful for indirect detection and binding studies. mdpi.com |
Integration of Analytical Techniques for Complex Mixture Analysis
For the analysis of this compound in complex matrices such as environmental samples or biological fluids, a single analytical technique may not suffice. The integration of chromatographic separation with sensitive detection methods is essential for achieving the required selectivity and sensitivity.
LC-MS/MS and GC-MS for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of trace levels of organic compounds.
LC-MS/MS: This technique is well-suited for the analysis of moderately polar and non-volatile compounds like this compound. A reversed-phase high-performance liquid chromatography (HPLC) method could be developed for separation, followed by detection using tandem mass spectrometry. The mass spectrometer would provide molecular weight information and fragmentation patterns, allowing for highly selective and sensitive detection through methods like selected reaction monitoring (SRM).
GC-MS: For analysis by GC-MS, the volatility of this compound would be a key consideration. If the compound has sufficient volatility and thermal stability, it can be analyzed directly. If not, derivatization to increase volatility may be necessary. The mass spectrometer would then provide a mass spectrum that can be compared to spectral libraries for identification.
Table 3: Comparison of LC-MS/MS and GC-MS for Analysis
| Technique | Applicability | Sample Preparation | Key Advantages |
|---|---|---|---|
| LC-MS/MS | High | Minimal, typically dissolution in a suitable solvent. | Suitable for non-volatile and thermally labile compounds; high sensitivity and selectivity. |
| GC-MS | Moderate | May require derivatization to increase volatility. | Excellent separation efficiency; extensive spectral libraries for identification. researchgate.net |
NMR-Based Metabolomics or Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. nih.gov Its non-invasive nature makes it ideal for monitoring chemical reactions in real-time and for analyzing complex mixtures in metabolomics studies. nih.govnih.gov
Reaction Monitoring: In the synthesis of this compound, ¹H NMR and ¹³C NMR could be used to monitor the progress of the reaction. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics and endpoints can be determined. nih.gov This provides valuable information for process optimization and control.
Metabolomics: If this compound were to be studied in a biological system, NMR-based metabolomics could be employed to investigate its metabolic fate. nih.govresearchgate.net By analyzing biological fluids or tissue extracts, it would be possible to identify and quantify metabolites of the parent compound, providing insights into the metabolic pathways involved. nih.govnih.gov The high reproducibility of NMR makes it a robust platform for such studies. nih.gov
Table 4: Application of NMR in the Analysis of this compound
| Application | NMR Technique | Information Obtained |
|---|---|---|
| Reaction Monitoring | ¹H NMR, ¹³C NMR | Reaction kinetics, product formation, impurity profiling. nih.gov |
| Metabolomics | ¹H NMR, 2D NMR (e.g., HSQC, TOCSY) | Identification and quantification of metabolites, pathway analysis. researchgate.netnih.gov |
| Structural Elucidation | ¹H, ¹³C, ¹⁵N NMR, 2D NMR | Unambiguous confirmation of chemical structure. researchgate.net |
Potential Role As a Building Block in Supramolecular Chemistry and Materials Science
Self-Assembly and Molecular Recognition Studies
Formation of Hydrogen-Bonded Architectures
There are no specific studies on the hydrogen-bonded architectures formed by 1-N-Cyclobutyl-6-methylbenzene-1,2-diamine.
Interactions with Host Molecules (e.g., Crown Ethers, Calixarenes)
Specific data on the interaction of this compound with host molecules is not present in the available literature.
Polymer Chemistry Applications
Polymerization via Amine Functionalities (e.g., Polyimides, Polyureas)
There are no documented instances of the polymerization of this compound to form polyimides, polyureas, or other polymers.
Incorporation into Polymer Backbones for Functional Materials
Research on the incorporation of this specific diamine into polymer backbones for the creation of functional materials has not been found.
Liquid Crystal Research
There is no information to confirm if the properties of this compound allow for applications in liquid crystal research.
Potential Role as a Precursor in Dye and Pigment Synthesis
Aromatic diamines are foundational precursors in the synthesis of a vast array of dyes and pigments, most notably azo dyes. The chemical architecture of this compound, featuring a primary and a secondary amine, makes it a suitable candidate for producing monoazo colorants.
The synthesis of azo dyes involves a two-step process: diazotization followed by azo coupling. semanticscholar.org In this molecule, the primary amine at the C2 position is susceptible to diazotization upon reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. The secondary N-cyclobutyl amine at the C1 position would remain intact under these conditions. This diazonium salt can then be reacted with a variety of coupling components, such as activated aromatic compounds like phenols, naphthols, or anilines, to generate the final azo dye.
The substituents on the benzene (B151609) ring—the methyl and N-cyclobutyl groups—are expected to function as auxochromes, modifying the color and properties of the resulting dye. nih.gov
Electronic Effects: Both the methyl and cyclobutyl groups are electron-donating. This property increases the electron density of the aromatic system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the dye's maximum absorption (λmax). nih.gov This would likely lead to colors in the orange to red spectrum, depending on the chosen coupling partner.
Solubility and Fastness: The presence of these alkyl groups increases the lipophilicity of the dye molecule. This enhanced nonpolar character can improve the dye's affinity for synthetic, hydrophobic fibers like polyester (B1180765) and can influence its solubility in organic media used in certain dyeing processes. nih.gov
Steric Effects: The bulky cyclobutyl group, positioned ortho to the resulting azo linkage (-N=N-), would introduce significant steric hindrance. This could potentially disrupt the planarity of the dye molecule, which might affect the color intensity. However, this steric shielding could also enhance the dye's stability towards light and chemical degradation.
The table below illustrates the general effect of alkyl substituents on the absorption maxima of a simple azo dye structure.
Table 1: Representative Effect of Alkyl Substituents on Azo Dye Absorption Data is illustrative for the general class of compounds and not specific to this compound.
| Diazonium Component Precursor | Coupling Component | Substituent Effect | Typical λmax Range (nm) |
|---|---|---|---|
| Aniline (B41778) | Phenol | No alkyl groups | ~420-440 |
| p-Toluidine (methyl group) | Phenol | Electron-donating group | ~430-450 |
Potential Role in Functional Surfaces and Thin Films
Aromatic diamines are critical monomers for the synthesis of high-performance polymers, particularly polyimides, which are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. rsc.org The unique structure of this compound suggests it could be used to produce soluble polyimides with tailored properties suitable for creating functional films and modifying surfaces.
The synthesis of polyimides involves the polycondensation of a diamine with a dianhydride. This reaction proceeds through a soluble poly(amic acid) intermediate, which is subsequently converted into the robust, insoluble polyimide via thermal or chemical cyclodehydration. mdpi.com
The inclusion of the N-cyclobutyl and methyl groups on the diamine monomer would likely impart specific characteristics to the resulting polyimide:
Enhanced Solubility: One of the major challenges with aromatic polyimides is their poor solubility, which complicates processing. The bulky and non-planar cyclobutyl group, along with the methyl group, would disrupt the orderly packing of polymer chains, thereby reducing crystallinity and intermolecular forces. rsc.orgrsc.org This is expected to significantly enhance the solubility of the resulting polyimide in common organic solvents, facilitating the fabrication of thin films and coatings via solution-casting techniques. mdpi.com
Surface Functionalization: The diamine itself can be used to functionalize surfaces. For instance, it could be grafted onto substrates like silica (B1680970), graphene, or other nanomaterials through its amine groups. rsc.org The ortho-diamine configuration is an excellent chelating ligand for various metal ions, which could be exploited to create sensor surfaces for heavy metal detection. nih.gov The presence of the cyclobutyl group would increase the hydrophobicity of the functionalized surface, which could be advantageous for applications in selective adsorption or as a non-polar interface in sensing devices.
The following table compares general properties of polyimides based on the structure of the diamine monomer, illustrating the expected influence of alkyl substituents.
Table 2: Structure-Property Relationships in Aromatic Polyimides Data is representative for the general class of polymers and not specific to a polyimide derived from this compound.
| Diamine Monomer Type | Expected Chain Packing | Typical Solubility | Typical Glass Transition Temp. (Tg) |
|---|---|---|---|
| Rigid, linear (e.g., p-Phenylenediamine) | High, ordered | Poor | Very High (>400°C) |
| Bent or with flexible linkers (e.g., Oxydianiline) | Less ordered | Moderate | High (~300-350°C) |
| With bulky side groups (e.g., ortho-methyl groups) | Disrupted | Good | High, may increase due to restricted rotation |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of N-alkylated diamines, such as 1-N-Cyclobutyl-6-methylbenzene-1,2-diamine, is an area ripe for innovation. researchgate.netacs.org Current methodologies often rely on classical N-alkylation techniques which can present challenges in selectivity and efficiency, particularly when aiming for mono-alkylation. acs.org Future research is expected to focus on developing more sophisticated and sustainable synthetic routes.
One promising direction is the application of transition-metal-catalyzed amination reactions. Iridium-catalyzed amine alkylation has shown high selectivity for the synthesis of mono-N-arylated aliphatic diamines and could be adapted for N-alkylation. researchgate.net Another avenue involves the use of novel aminating reagents, such as N-alkyl-hydroxylamine derivatives, in iron-catalyzed reactions to directly install alkylamine groups. chemrxiv.org Furthermore, advancements in reductive amination, potentially utilizing more environmentally benign reducing agents and catalysts, could offer more direct and atom-economical pathways. acs.org The development of "self-limiting alkylation" methods, which prevent overalkylation through the use of transient, highly nucleophilic intermediates, could be particularly transformative for the selective synthesis of this compound. acs.org
| Methodology | Potential Advantage | Relevant Catalyst/Reagent Type |
| Catalytic Transfer Hydrogenation | Environmentally friendly, high yield, good selectivity. nih.gov | Hydrogen donors (e.g., hydrazine (B178648) hydrate). nih.gov |
| Iridium-Catalyzed Amine Alkylation | High selectivity for mono-N-alkylation. researchgate.net | Iridium complexes with P,N ligands. researchgate.net |
| Iron-Catalyzed Amination | Direct installation of alkylamine groups. chemrxiv.org | Novel N-alkyl-hydroxylamine reagents. chemrxiv.org |
| Self-Limiting Alkylation | Prevents overalkylation, high selectivity for secondary amines. acs.org | N-aminopyridinium salts. acs.org |
Advanced Spectroscopic Probes for Dynamic Processes
The conformational dynamics and intermolecular interactions of this compound are crucial for understanding its reactivity and potential applications. Advanced spectroscopic techniques are poised to provide unprecedented insight into these processes. Dynamic NMR spectroscopy, for instance, can be employed to study the rates of conformational exchange and intramolecular hydrogen bonding. researchgate.net By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. researchgate.net
Furthermore, the inherent fluorescence of substituted benzene (B151609) diamines could be harnessed to develop spectroscopic probes. researchgate.netacs.org Future research could focus on designing experiments where the fluorescence properties of this compound are modulated by its environment or by binding to specific analytes. This could lead to the development of sensitive probes for various applications, including chemical sensing. acs.org Time-resolved fluorescence spectroscopy could further elucidate the excited-state dynamics and the influence of the cyclobutyl and methyl substituents on the photophysical properties of the molecule. researchgate.net
Development of Next-Generation Catalytic Systems
The structural motif of 1,2-diamines is a cornerstone of ligand design in asymmetric catalysis. nih.govnih.gov this compound is a prime candidate for development into a ligand for a new generation of catalytic systems. Its combination of a chiral backbone and specific N-alkylation could lead to catalysts with unique selectivity and reactivity.
Future research will likely involve the synthesis of metal complexes of this diamine with transition metals such as ruthenium, rhodium, and copper. nih.govnih.govacs.org These complexes could be evaluated as catalysts in a range of important organic transformations, including asymmetric hydrogenation, transfer hydrogenation, and C-N cross-coupling reactions. nih.govnih.gov The cyclobutyl group, in particular, may offer a distinct steric and electronic profile compared to more commonly used N-alkyl or N-aryl substituents, potentially leading to improved enantioselectivity in asymmetric catalysis. The development of bifunctional organocatalysts derived from this diamine is another promising avenue, where the two amine groups can act in concert to activate substrates. mdpi.comresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
In the future, ML models could be trained on datasets of similar diamine ligands to predict the catalytic performance of its metal complexes in various reactions. researchgate.net This would allow for the in silico screening of potential applications and the prioritization of experimental work. AI could also be used to predict the spectroscopic properties of the compound, aiding in its characterization and the interpretation of experimental data. Furthermore, generative models could be employed to design novel derivatives of this compound with optimized properties for specific applications, such as enhanced catalytic activity or improved solubility. nih.gov Retrosynthesis prediction tools, powered by machine learning, could also suggest novel and efficient synthetic routes to this molecule and its derivatives. nih.gov
| AI/ML Application | Potential Impact on Research |
| Predictive Catalysis | In silico screening of catalytic performance, accelerating catalyst discovery. researchgate.net |
| Spectroscopic Prediction | Aiding in the characterization and interpretation of experimental data. |
| Generative Molecular Design | Designing novel derivatives with optimized properties for specific applications. nih.gov |
| Retrosynthesis Planning | Suggesting novel and efficient synthetic routes. nih.gov |
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique structural and electronic properties of substituted benzene diamines make them valuable building blocks in materials science. ontosight.ailew.ro this compound could serve as a monomer for the synthesis of novel polymers with tailored properties. For example, its incorporation into polyimides could lead to materials with enhanced thermal stability, solubility, and specific optical properties. lew.ro
Future research could explore the use of this compound in the development of functional organic materials. Its potential as a charge-transporting material in organic light-emitting diodes (OLEDs) or as a component of a sensor array could be investigated. The ability of the diamine to form hydrogen bonds and coordinate with metal ions could also be exploited in the design of supramolecular assemblies and metal-organic frameworks (MOFs) with interesting host-guest properties or catalytic activity. The programmed synthesis of multi-substituted benzene derivatives is a growing field that could enable the creation of novel functional materials based on this core structure. sciencedaily.com
Q & A
Q. What are the established synthetic routes for 1-N-Cyclobutyl-6-methylbenzene-1,2-diamine, and what factors critically influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of benzene-1,2-diamine derivatives with cyclobutyl groups. Key parameters include:
- Reagent selection : Use of alkyl halides (e.g., cyclobutyl bromide) and strong bases (e.g., NaH) to facilitate nucleophilic substitution .
- Reaction conditions : Temperature control (e.g., 0°C for electrophilic substitution, reflux for cyclization) and solvent polarity (e.g., DMSO for high-temperature reactions) .
- Purification : Column chromatography or recrystallization to isolate the diamine product .
Example Table:
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Cyclobutyl bromide, NaH, DMF, 0°C → RT | 65–70 | ≥95% |
| Purification | Ethanol/water recrystallization | 58 | ≥98% |
Q. How is structural characterization of this compound performed using spectroscopic and computational methods?
- Methodological Answer :
- NMR : H and C NMR identify cyclobutyl proton environments (e.g., δ 2.5–3.5 ppm for cyclobutyl CH) and methyl group integration .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHN: 176.13 g/mol) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (if applicable) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in substitution or oxidation reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states) .
- Case Study : Cyclobutyl ring strain (110° bond angles) increases susceptibility to ring-opening reactions compared to cyclohexyl analogs .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Comparative assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) to minimize variability .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., ANOVA for dose-response discrepancies) .
- In silico docking : Validate target binding (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .
Q. How does the cyclobutyl substituent influence electronic properties compared to other cycloalkyl groups (e.g., cyclopropyl, cyclohexyl)?
- Methodological Answer :
- Electron-withdrawing effects : Cyclobutyl’s strained ring increases inductive electron withdrawal, reducing amine basicity (pKa ~8.5 vs. 10.2 for cyclohexyl) .
- Steric effects : Smaller ring size enhances steric hindrance, affecting regioselectivity in electrophilic aromatic substitution .
Example Table:
| Cycloalkyl Group | Ring Strain (kcal/mol) | pKa (NH) |
|---|---|---|
| Cyclobutyl | 26.3 | 8.5 |
| Cyclohexyl | 0.0 | 10.2 |
Q. What theoretical frameworks guide the design of derivatives for enhanced stability or bioactivity?
- Methodological Answer :
- Hammett Equation : Predicts substituent effects on reaction rates (σ values for methyl vs. cyclobutyl) .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with pharmacokinetic properties .
- Retrosynthetic Analysis : Prioritizes synthetic pathways using disconnections at amine or cyclobutyl groups .
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method for solubility measurements .
- HPLC-UV validation : Quantify dissolved compound at λmax 254 nm to avoid spectrophotometric interference .
Q. What advanced separation techniques improve purity for pharmacological studies?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : C18 column with gradient elution (ACN/water + 0.1% TFA) .
- Membrane filtration : Nanofiltration (10 kDa cutoff) removes residual catalysts or byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
